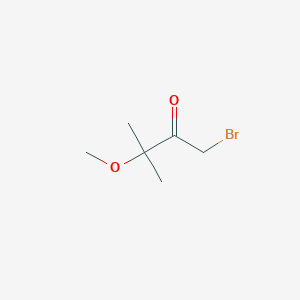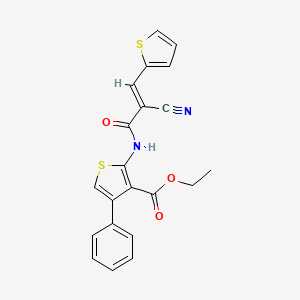
(E)-2-(2-シアノ-3-(チオフェン-2-イル)アクリルアミド)-4-フェニルチオフェン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
色素増感太陽電池(DSSC)
この化合物は、高い構造安定性、構造修飾の容易さ、制御可能な電気化学的挙動により、DSSCで使用されています . この化合物の高い構造安定性は、ポリエンやポリインで一般的に見られる光異性化プロセスを制限する剛性構造によるものです .
光電子特性
この化合物は、その光電子特性について研究されています。 この分子の双極子モーメント、分極率、分極率の異方性、超分極率、HOMOとLOMOエネルギー、エネルギーギャップ、誘電率、電気感受率、屈折率、熱力学的特性が計算されています .
非線形光学材料
研究対象の分子の平均分極率と1次分子超分極率は、この化合物が非線形光学材料として適していることを示しています .
有機色素
この化合物は、DSSCで使用される最も重要な色素の1つです . 有機色素は、高いモル吸光係数、単純な合成プロセス、環境への悪影響の低減、豊富さなどの利点があるため、ますます開発が進められています .
振動周波数
その振動周波数を調べるために、実験と密度汎関数理論(DFT)による研究が行われています .
吸収特性
この化合物の吸収特性は、実験とDFTの方法を用いて研究されています .
分子軌道エネルギー準位
この化合物の分子軌道エネルギー準位は、実験とDFTの方法を用いて調べられています .
自然結合軌道(NBO)解析
NBO解析方法は、DSSCの増感剤として使用される類似体における化合物の立体配座と電子的特性を調べるために使用されています .
特性
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-21(25)18-17(14-7-4-3-5-8-14)13-28-20(18)23-19(24)15(12-22)11-16-9-6-10-27-16/h3-11,13H,2H2,1H3,(H,23,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXYPLGEJWZFL-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)

![Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane](/img/structure/B2436414.png)

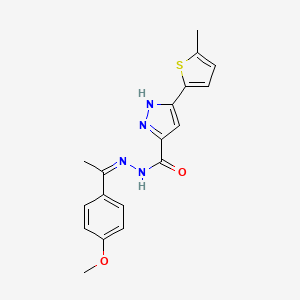
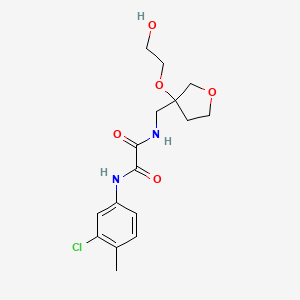
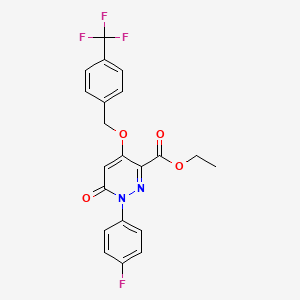
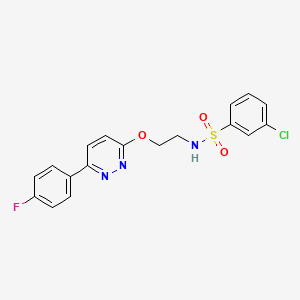
![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)
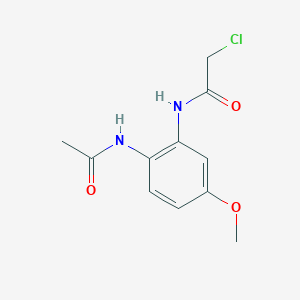
![5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2436426.png)
